4-[(2,1,3-benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide

Anticancer Cytotoxicity Lung cancer

4-[(2,1,3-Benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide (CAS 1251710-05-0) is a synthetic small molecule (C20H17N5O2S, MW 391.45 g/mol) featuring a 2,1,3-benzothiadiazole core linked via a butanamide spacer to an 8-aminoquinoline moiety. Compounds containing both benzothiadiazole and quinoline scaffolds have been reported to exhibit significant cytotoxic effects against various cancer cell lines and antimicrobial properties.

Molecular Formula C20H17N5O2S
Molecular Weight 391.45
CAS No. 1251710-05-0
Cat. No. B2553221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,1,3-benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide
CAS1251710-05-0
Molecular FormulaC20H17N5O2S
Molecular Weight391.45
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=CC4=NSN=C4C=C3)N=CC=C2
InChIInChI=1S/C20H17N5O2S/c26-18(23-16-6-1-4-13-5-2-10-21-19(13)16)7-3-11-22-20(27)14-8-9-15-17(12-14)25-28-24-15/h1-2,4-6,8-10,12H,3,7,11H2,(H,22,27)(H,23,26)
InChIKeyGKSULOHXLKOYEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(2,1,3-Benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide (CAS 1251710-05-0): A Dual-Heterocycle Scaffold for Targeted Probe Development


4-[(2,1,3-Benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide (CAS 1251710-05-0) is a synthetic small molecule (C20H17N5O2S, MW 391.45 g/mol) featuring a 2,1,3-benzothiadiazole core linked via a butanamide spacer to an 8-aminoquinoline moiety . Compounds containing both benzothiadiazole and quinoline scaffolds have been reported to exhibit significant cytotoxic effects against various cancer cell lines and antimicrobial properties . The electron-accepting benzothiadiazole ring contributes to the molecule's photophysical characteristics, while the 8-aminoquinoline unit is a recognized metal-chelating pharmacophore present in antimalarial agents .

Why Generic Substitution Fails for 4-[(2,1,3-Benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide


The specific combination of a butanamide linker connecting the 2,1,3-benzothiadiazole-5-carboxamide group to the 8-aminoquinoline creates a unique spatial and electronic environment that cannot be replicated by simple structural analogs . Substituting the butanamide chain length (e.g., with acetamide or hexanamide linkers) alters the distance between the two heterocyclic pharmacophores, affecting target binding and selectivity. Replacing the 8-aminoquinoline with other quinoline regioisomers (e.g., quinolin-5-yl or quinolin-6-yl) changes the metal-chelating geometry and hydrogen-bonding capacity . The benzothiadiazole core itself is an electron-deficient heterocycle that can engage in specific π-stacking interactions not available to benzothiazole or benzoxadiazole replacements . These structural features collectively position this compound as a non-interchangeable member of the benzothiadiazole-quinoline hybrid class.

Quantitative Differentiation Evidence for 4-[(2,1,3-Benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide vs. Closest Analogs


Cytotoxicity Profile Against A549 Lung Cancer Cells: Target Compound vs. N-(quinolin-5-yl)-2,1,3-benzothiadiazole-5-carboxamide

The closely related analog N-(quinolin-5-yl)-2,1,3-benzothiadiazole-5-carboxamide (lacking the butanamide spacer) has a reported IC50 of 29.4 µM against the A549 non-small cell lung cancer cell line . This compound does not contain the butanamide linker or the 8-aminoquinoline orientation, providing a baseline for structural comparison. The target compound, with its extended butanamide linker and 8-aminoquinoline substitution, is expected to exhibit a different cytotoxicity profile based on structure-activity relationship (SAR) trends observed in benzothiadiazole-quinoline series, where linker length and quinoline substitution position significantly impact potency [1].

Anticancer Cytotoxicity Lung cancer

8-Aminoquinoline Metal-Chelating Motif: Differentiation from Other Quinoline Regioisomers

The 8-aminoquinoline moiety present in the target compound is a well-established bidentate directing group for transition metal-catalyzed C–H functionalization reactions, a property not shared by quinolin-5-yl or quinolin-6-yl isomers [1]. This chelating ability enables the compound to serve as a ligand or substrate in synthetic methodology development. Additionally, 8-aminoquinoline derivatives such as primaquine exhibit antimalarial activity through mechanisms distinct from 4-aminoquinolines like chloroquine . The presence of the 8-aminoquinoline motif in the target compound provides potential for metal-binding applications and antimalarial screening that regioisomeric analogs cannot offer.

Metal chelation Antimalarial 8-Aminoquinoline

Benzothiadiazole Electron-Acceptor Properties: Differentiation from Benzothiazole and Benzoxadiazole Analogs

The 2,1,3-benzothiadiazole core is a strong electron-accepting molecular fragment widely used in donor-acceptor dyes and organic light-emitting diodes (OLEDs) due to its n-type semiconductor character . The target compound retains this electron-deficient heterocycle, distinguishing it from analogs where the benzothiadiazole is replaced by benzothiazole (less electron-deficient) or benzoxadiazole (different heteroatom electronegativity and redox behavior) [1]. The benzothiadiazole ring's reduction potential and ability to participate in near-infrared (NIR) fluorescence upon fusion with thiazole donors are unique to this heterocycle class.

Organic electronics Photophysics Electron transport

Linker-Dependent Conformational Flexibility: Butanamide vs. Direct Amide or Shorter Linkers

The butanamide spacer (4-carbon chain) between the benzothiadiazole carboxamide and the 8-aminoquinoline provides conformational flexibility that directly attached analogs lack. SAR studies on related thiadiazole-quinoline conjugates demonstrate that linker length significantly impacts biological activity, with optimal chain lengths varying by target [1]. For example, in benzothiadiazole-quinoxaline anticancer series, small modifications to the linking moiety produced substantial changes in cytotoxicity profiles [2]. The target compound's specific 4-carbon linker distinguishes it from N-(quinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide (direct amide, no spacer) and from acetamide-linked variants (shorter 2-carbon chain).

Molecular flexibility Structure-activity relationship Linker optimization

Optimal Research and Procurement Applications for 4-[(2,1,3-Benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies of Benzothiadiazole-Quinoline Hybrids

This compound is best used as a reference point in SAR campaigns exploring the impact of linker length and quinoline regioisomerism on biological activity. Its specific butanamide spacer and 8-aminoquinoline substitution make it a critical probe for understanding the pharmacophoric requirements of benzothiadiazole-quinoline hybrid targets, including anticancer and antimicrobial screening panels . Researchers comparing this compound against direct amide analogs (e.g., N-(quinolin-5-yl)-2,1,3-benzothiadiazole-5-carboxamide, IC50 29.4 µM in A549) can isolate the contribution of linker flexibility and regioisomeric positioning to potency .

Synthetic Methodology: C–H Activation Using the 8-Aminoquinoline Directing Group

The 8-aminoquinoline moiety of this compound serves as a bidentate directing group for palladium, ruthenium, or rhodium-catalyzed C–H bond functionalization reactions . This enables site-selective modifications of the benzothiadiazole ring or the butanamide backbone. The compound can be employed as a model substrate in method development studies where the robustness of the directing group under oxidative conditions is evaluated, a capability not available with 5- or 6-quinolinyl isomers .

Antimalarial Drug Discovery: 8-Aminoquinoline-Based Lead Optimization

The 8-aminoquinoline pharmacophore is present in clinically used antimalarials such as primaquine. This compound represents a hybrid scaffold where the benzothiadiazole moiety may modulate pharmacokinetic properties or introduce additional mechanisms of action beyond heme detoxification . Procurement for antimalarial screening panels is justified by the need to evaluate how the benzothiadiazole modification alters the known 8-aminoquinoline pharmacological profile compared to primaquine and tafenoquine baselines .

Materials Science: Organic Semiconductor and Optoelectronic Device Research

The 2,1,3-benzothiadiazole core is an established n-type building block for organic field-effect transistors (OFETs) and OLEDs due to its electron-accepting character . This compound, when incorporated into donor-acceptor architectures, may exhibit interesting charge transport or NIR emission properties. Procurement for device fabrication and photophysical characterization (cyclic voltammetry, UV-Vis-NIR, photoluminescence quantum yield) allows materials scientists to evaluate how the quinoline-amide substituent influences the benzothiadiazole electronic properties compared to simpler benzothiadiazole derivatives .

Quote Request

Request a Quote for 4-[(2,1,3-benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.